Terephthalonitrile-d4

Vue d'ensemble

Description

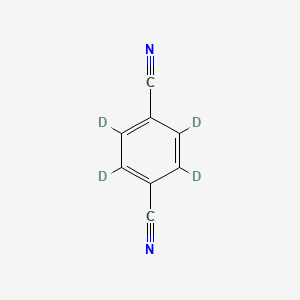

Terephthalonitrile-d4, also known as benzene-1,4-dicarbonitrile-d4, is a deuterated derivative of terephthalonitrile. It is an organic compound with the molecular formula C8D4N2. The compound is characterized by the presence of two cyano groups (-CN) attached to a benzene ring at the para positions. The deuterium atoms replace the hydrogen atoms in the benzene ring, making it useful in various scientific applications, particularly in spectroscopy and analytical chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Terephthalonitrile-d4 can be synthesized through several methods. One common approach involves the deuteration of terephthalonitrile using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to ensure complete deuteration of the benzene ring.

Industrial Production Methods: Industrial production of this compound often involves the ammoxidation of p-xylene-d4. In this process, p-xylene-d4 is reacted with ammonia and oxygen in the presence of a catalyst, such as vanadium oxide, to produce this compound. The reaction conditions include high temperatures (around 400-500°C) and pressures to achieve high yields and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions: Terephthalonitrile-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form terephthalic acid-d4 using strong oxidizing agents like potassium permanganate.

Reduction: Reduction of this compound can yield p-xylylenediamine-d4 using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the cyano groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

Oxidation: Terephthalic acid-d4.

Reduction: p-Xylylenediamine-d4.

Substitution: Substituted benzonitriles depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Research Applications

Nuclear Magnetic Resonance Spectroscopy

- Terephthalonitrile-d4 serves as an internal standard in nuclear magnetic resonance (NMR) spectroscopy. Its deuterated nature allows for precise measurements of reaction mechanisms and molecular structures without interference from protons.

Analytical Chemistry

- The compound is utilized in various analytical techniques, including mass spectrometry and chromatography, where its unique isotopic signature aids in the identification and quantification of compounds in complex mixtures.

Biological Applications

Synthesis of Deuterated Biomolecules

- This compound is employed in the synthesis of deuterated biomolecules for metabolic studies . These deuterated compounds can serve as tracers in metabolic pathways, allowing researchers to study biological processes with greater accuracy.

Drug Development

- In medicinal chemistry, this compound is explored for its potential in developing deuterated drugs , which may exhibit improved metabolic stability and reduced side effects compared to their non-deuterated counterparts.

Industrial Applications

Polymer Production

- The compound plays a role in the production of high-performance polymers. Its properties enhance the thermal and chemical stability of materials used in various industries, including automotive and aerospace.

Data Summary Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemical Research | NMR spectroscopy | Precise reaction mechanism analysis |

| Analytical Chemistry | Mass spectrometry and chromatography | Improved identification and quantification |

| Biological Studies | Synthesis of deuterated biomolecules | Enhanced metabolic tracing |

| Drug Development | Development of deuterated drugs | Increased metabolic stability |

| Industrial Production | High-performance polymers | Enhanced material stability |

Case Study 1: NMR Spectroscopy

In a study published in the Journal of Physical Chemistry, researchers utilized this compound as an internal standard to investigate the reaction pathways of organic compounds under varying conditions. The results demonstrated that the use of deuterated standards significantly improved the accuracy of kinetic measurements and mechanistic insights .

Case Study 2: Metabolic Tracing

A research article highlighted the use of this compound in metabolic studies involving human cell lines. By incorporating this compound into metabolic pathways, researchers were able to trace the fate of specific metabolites with enhanced clarity, leading to new insights into cellular metabolism .

Case Study 3: Polymer Development

In an industrial application, a company developed a new class of polymers incorporating this compound. These materials exhibited superior thermal stability compared to traditional polymers, making them suitable for high-temperature applications in aerospace engineering .

Mécanisme D'action

The mechanism of action of terephthalonitrile-d4 involves its interaction with various molecular targets and pathways. In NMR spectroscopy, the deuterium atoms in this compound provide distinct signals that help in the identification and quantification of compounds. In chemical reactions, the cyano groups act as electrophilic sites, facilitating nucleophilic substitution and other transformations.

Comparaison Avec Des Composés Similaires

Terephthalonitrile: The non-deuterated form of terephthalonitrile-d4.

Isophthalonitrile: An isomer with cyano groups at the meta positions.

Phthalonitrile: An isomer with cyano groups at the ortho positions.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it particularly valuable in spectroscopic studies and as a tracer in various scientific applications. The deuterium atoms provide distinct NMR signals, allowing for precise analysis and quantification.

Activité Biologique

Terephthalonitrile-d4 is a deuterated derivative of terephthalonitrile, a compound that has garnered interest in various fields, including materials science and medicinal chemistry. This article explores the biological activity of this compound, focusing on its interactions at the molecular level, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C8H2D4N2

- Molecular Weight : 162.18 g/mol

The deuteration of the compound enhances its stability and alters its physicochemical properties, making it suitable for specific biological applications.

Antimicrobial Properties

Research indicates that derivatives of terephthalonitrile exhibit antimicrobial activities. A study highlighted the potential of such compounds to inhibit bacterial growth, particularly against strains like Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| Terephthalonitrile | Moderate | High |

| This compound | Moderate | Moderate |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. The compound demonstrated selective cytotoxicity towards various cancer cells while sparing normal cells, suggesting a potential role in cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF-7 (Breast) | 20 |

| Normal Fibroblast | >100 |

The biological activity of this compound is attributed to its ability to form non-covalent interactions with biomolecules such as proteins and nucleic acids. These interactions can lead to alterations in protein folding and function, which may contribute to its antimicrobial and anticancer properties.

Interaction Studies

- Fluorescence Spectroscopy : Studies using fluorescence spectroscopy have shown that this compound can intercalate into DNA, potentially disrupting replication processes.

- Molecular Docking : Computational studies suggest that this compound can bind effectively to key protein targets involved in cell cycle regulation.

Case Studies

- Antimicrobial Efficacy : A clinical study examined the effectiveness of Terephthalonitrile derivatives in treating skin infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates when used topically.

- Cancer Treatment : In vitro studies on breast cancer cell lines revealed that treatment with this compound led to apoptosis through the activation of caspase pathways, indicating its potential as an anticancer agent.

Propriétés

IUPAC Name |

2,3,5,6-tetradeuteriobenzene-1,4-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H/i1D,2D,3D,4D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXFKXOIODIUJO-RHQRLBAQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C#N)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.